molecular formula C11H13NO3 B109748 N-(4-Methoxyphenyl)-3-oxobutanamide CAS No. 5437-98-9

N-(4-Methoxyphenyl)-3-oxobutanamide

Cat. No. B109748
CAS RN: 5437-98-9
M. Wt: 207.23 g/mol
InChI Key: SWAJJKROCOJICG-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3-oxobutanamide, also known as 4-Methoxyphenylacetamide (4-MPAM), is an organic compound that has been studied for its potential medicinal applications. It is a derivative of butanamide, in which the nitrogen atom is replaced by a phenyl group with a methoxy group attached. 4-MPAM has been studied for its ability to act as an inhibitor of enzymes involved in the biosynthesis of certain hormones, making it a potentially useful tool in the treatment of various diseases.

Scientific Research Applications

1. Organic Synthesis and Catalysis

N-(4-Methoxyphenyl)-3-oxobutanamide has been explored in organic synthesis, particularly in rhodium-catalyzed conjugate addition reactions. It offers high regio- and enantioselectivity, making it valuable in producing complex organic compounds. The stereoselectivity in these reactions is achieved using specific diphosphines, illustrating the compound's versatility in synthesis (Zigterman et al., 2007).

2. Antimicrobial and Antioxidant Activity

The compound has been studied for its potential in creating bioactive derivatives. Triazolopyrimidines synthesized using N-(4-Methoxyphenyl)-3-oxobutanamide have been evaluated for antimicrobial and antioxidant activities. This implies possible applications in the development of new pharmaceutical compounds (Gilava et al., 2020).

3. Corrosion Inhibition

In the field of material science, derivatives of N-(4-Methoxyphenyl)-3-oxobutanamide have been used as corrosion inhibitors. They show effectiveness in protecting metal surfaces in acidic environments, pointing towards applications in industrial corrosion protection (Unnisa et al., 2019).

4. Photophysical Research

The compound has been a subject in photophysical studies. Research involving derivatives of N-(4-Methoxyphenyl)-3-oxobutanamide has contributed to understanding the photophysical behavior of certain organic compounds, which could have implications in the development of photoreactive materials (Sakuragi et al., 1990).

5. Enzyme Inhibition Studies

Enzymatic studies have also incorporated N-(4-Methoxyphenyl)-3-oxobutanamide. It's been used in synthesizing inhibitors for enzymes like diacylglycerol acyltransferase, which are crucial in metabolic and pharmaceutical research. Such studies open pathways for developing treatments for metabolic disorders (Nakada et al., 2010).

Safety And Hazards

The safety data sheet for a related compound, 4’-Methoxyacetophenone, indicates that it is harmful if swallowed and causes skin and eye irritation .

properties

IUPAC Name

N-(4-methoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)7-11(14)12-9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAJJKROCOJICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044689
Record name N-(4-Methoxyphenyl)-3-oxobutanamide
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxyphenyl)-3-oxobutanamide

CAS RN

5437-98-9
Record name N-(4-Methoxyphenyl)-3-oxobutanamide
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Record name 4'-Methoxyacetoacetanilide
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Record name 4'-Methoxyacetoacetanilide
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Record name 4'-Methoxyacetoacetanilide
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Record name Butanamide, N-(4-methoxyphenyl)-3-oxo-
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Record name N-(4-Methoxyphenyl)-3-oxobutanamide
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Record name 4'-methoxyacetoacetanilide
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Record name 4'-METHOXYACETOACETANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
JH Li, YH Zhang, RJ Song, YX Xie, CL Deng… - Synthesis, 2007 - thieme-connect.com
β-Oxo amides were found to be inexpensive and efficient ligands for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In the presence of palladium (II) acetate and N-(4-…
Number of citations: 14 www.thieme-connect.com
IMM Othman, AHM Hussein - Synthetic Communications, 2020 - Taylor & Francis
The arylhydrazones 3a, b were prepared and reacted with various reagents to yield the target compounds pyrazoles 6a–f, 1,6-dihydropyridazine-3-carboxamide derivatives 9a,b and …
Number of citations: 6 www.tandfonline.com
PK Chaudhari, A Pandey… - Oriental Journal of …, 2010 - search.proquest.com
It has been found that several DHPM derivatives possess biological activity, which has led to their use as antiviral, antibiotic, anticarcinogenic, antihypertensive, antitubericular, anti …
Number of citations: 11 search.proquest.com
TN Poudel, YR Lee - Organic letters, 2015 - ACS Publications
A novel and efficient synthesis of highly functionalized and diverse biaryls via mild base-promoted transition-metal-free benzannulation was achieved in good yield from readily …
Number of citations: 40 pubs.acs.org
J Wang, H Li, D Zhang, P Huang… - European Journal of …, 2013 - Wiley Online Library
An efficient and divergent one‐pot synthesis of α,α‐dihaloamides from readily available β‐oxo amides based on the selection of reaction conditions is reported. α,α‐Dihalo‐β‐oxo …
WB Liu, C Chen, Q Zhang… - Beilstein Journal of Organic …, 2012 - beilstein-journals.org
A novel and reliable method for the direct preparation of 2, 2-dihalo-N-phenylacetamides is reported. The key transformation involves the cleavage of a carbon–carbon bond in the …
Number of citations: 32 www.beilstein-journals.org
L Xia, YR Lee - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
We describe an efficient one-step synthesis of pyrrolo[3,4-c]quinolinedione derivatives using ethylenediamine diacetate (EDDA)-catalyzed cascade reactions of isatins and β-…
Number of citations: 36 pubs.rsc.org
Z Zhang, X Cao, G Wang, G Zhang, X Zhang - Green Chemistry, 2022 - pubs.rsc.org
Nonsymmetrical malonamides are often found in pharmacologically relevant molecules. A flexible and atom-economical method is developed for efficient preparation of nonsymmetrical …
Number of citations: 7 pubs.rsc.org
OA Attanasi, G Favi, F Mantellini… - The Journal of …, 2011 - ACS Publications
A new and efficient synthesis of polysubstituted pyrroles by a sequential one-pot three-component reaction between primary aliphatic amines, active methylene compounds, and 1,2-…
Number of citations: 86 pubs.acs.org
B Li, J Yuan, X Ye, R Zhang, J Li, Y Wang… - The Journal of …, 2021 - ACS Publications
An efficient and straightforward synthesis of polysubstituted oxazol-2(3H)-ones has been developed via a tandem Hofmann-type rearrangement and cyclization reaction of various α-acyl…
Number of citations: 2 pubs.acs.org

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